REACTION_CXSMILES
|
Br[C:2]1[C:3]2[C:10]([F:11])=[CH:9][CH:8]=[CH:7][C:4]=2[S:5][CH:6]=1.C([Li])CCC.[Cl:17][CH2:18][C:19](N(OC)C)=[O:20]>O1CCCC1.CCOCC>[Cl:17][CH2:18][C:19]([C:6]1[S:5][C:4]2[CH:7]=[CH:8][CH:9]=[C:10]([F:11])[C:3]=2[CH:2]=1)=[O:20]
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Name
|
|
Quantity
|
0.76 g
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Type
|
reactant
|
Smiles
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BrC=1C2=C(SC1)C=CC=C2F
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Name
|
|
Quantity
|
1.71 mL
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Type
|
reactant
|
Smiles
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C(CCC)[Li]
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Name
|
|
Quantity
|
5 mL
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Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
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CCOCC
|
Name
|
|
Quantity
|
0.39 g
|
Type
|
reactant
|
Smiles
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ClCC(=O)N(C)OC
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
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UNSPECIFIED
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Setpoint
|
-50 °C
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Type
|
CUSTOM
|
Details
|
the mixture was stirred at −50° C. for 30 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
|
the mixture was stirred at −50° C. for 30 minutes and at 0° C. for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
it was quenched by the addition of saturated aqueous ammonium chloride solution (30 ml)
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
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Details
|
washed with saturated aqueous sodium chloride solution (30 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography over silica using
|
Type
|
ADDITION
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Details
|
a 10:1 mixture of petroleum ether (b.p. 60-80° C.) and ethyl acetate as eluant
|
Type
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CUSTOM
|
Details
|
the solvents removed in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClCC(=O)C1=CC2=C(S1)C=CC=C2F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 15.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |